molecular formula C18H18BrNO5 B2543914 4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705332-63-3

4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2543914
CAS RN: 1705332-63-3
M. Wt: 408.248
InChI Key: JWAUPXVDBVUDHF-UHFFFAOYSA-N
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Description

The compound "4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" is a complex organic molecule that appears to be related to various research areas, including synthetic organic chemistry and medicinal chemistry. The structure suggests the presence of a pyranone ring, a substituted pyrrolidine, and a bromo-methoxybenzoyl moiety. This compound could potentially be of interest due to its structural complexity and the presence of multiple functional groups that may impart diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, where the functional groups play a crucial role in the reactivity and outcome of the synthetic pathways. For instance, the synthesis of pyrazolopyridines, as described in the synthesis of 4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine, involves decarboxylation and debenzylation steps . Although the compound is not directly related to this synthesis, the methodologies used, such as debenzylation with sodium in liquid ammonia, could be relevant for its synthesis, particularly if benzyl-protected intermediates are involved.

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using spectroscopic methods and X-ray crystallography. For example, the second monoclinic polymorph of a pyrazolone derivative was characterized by its crystalline structure and the dihedral angles between its rings . The molecular structure of "4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" would likely be analyzed similarly to determine the orientation of its substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

The reactivity of a molecule like "4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" can be inferred from reactions of structurally similar compounds. For instance, the reaction of ethyl β-methoxycrotonate with carbonyl compounds to give dihydropyranones suggests that the methoxy and pyranone functional groups in the compound of interest may undergo similar nucleophilic addition or cyclization reactions. Additionally, the presence of a bromo substituent could facilitate further functionalization through palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their functional groups and molecular structure. For example, the presence of hydroxyl groups can lead to hydrogen bonding, as seen in the pyrazolone derivative . The compound , with its methoxy, pyrrolidine, and pyranone groups, would likely exhibit a range of physical properties such as solubility in organic solvents and potential for intermolecular interactions. The chemical properties would include reactivity towards nucleophiles and electrophiles, as well as the potential for tautomerism or rearrangement reactions.

properties

IUPAC Name

4-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5/c1-11-7-14(9-17(21)24-11)25-13-5-6-20(10-13)18(22)15-8-12(23-2)3-4-16(15)19/h3-4,7-9,13H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAUPXVDBVUDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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